N-(6-methyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(6-methyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with 6-methyl-2-formylbenzoic acid under acidic conditions to form the benzothiazole ring. The resulting intermediate is then reacted with xanthene-9-carboxylic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, green chemistry approaches, such as using water as a solvent and employing recyclable catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzothiazole derivatives with various functional groups attached.
Scientific Research Applications
N-(6-methyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound can bind to the active site of the enzyme, blocking its activity and thereby inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- N-(6-methyl-1,3-benzothiazol-2-yl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-2-yl)acetamide
- 2-(1H-benzimidazol-2-ylthio)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Uniqueness
N-(6-methyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide is unique due to its xanthene moiety, which imparts distinct optical properties. This makes it particularly useful in applications requiring fluorescence, such as imaging and sensor development. Additionally, its ability to inhibit specific enzymes sets it apart from other benzothiazole derivatives .
Properties
Molecular Formula |
C22H16N2O2S |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C22H16N2O2S/c1-13-10-11-16-19(12-13)27-22(23-16)24-21(25)20-14-6-2-4-8-17(14)26-18-9-5-3-7-15(18)20/h2-12,20H,1H3,(H,23,24,25) |
InChI Key |
VVIALCHLBMTDBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Origin of Product |
United States |
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